molecular formula C22H27NO5 B5138020 Butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5138020
M. Wt: 385.5 g/mol
InChI Key: NMQGNOXFVNBMQE-UHFFFAOYSA-N
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Description

This compound belongs to the polyhydroquinoline (PHQ) class, characterized by a hexahydroquinoline core with a substituted phenyl group and an ester moiety. The 3-hydroxy-4-methoxyphenyl substituent confers hydrogen-bonding capacity and moderate lipophilicity, while the butan-2-yl ester group enhances solubility compared to longer alkyl chains.

Properties

IUPAC Name

butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-5-12(2)28-22(26)19-13(3)23-15-7-6-8-16(24)21(15)20(19)14-9-10-18(27-4)17(25)11-14/h9-12,20,23,25H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQGNOXFVNBMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate aldehyde with a β-ketoester in the presence of a base to form the quinoline core. Subsequent steps involve the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The final step includes esterification to introduce the butan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains several reactive groups:

  • Ester group (butan-2-yl ester) at position 3

  • Ketone group (5-oxo) within the hexahydroquinoline core

  • Phenolic hydroxyl group (3-hydroxy) on the phenyl substituent

  • Methoxy group (4-methoxy) on the phenyl substituent

  • Aromatic rings (phenyl substituents and quinoline core)

These groups enable reactions such as hydrolysis, oxidation, nucleophilic substitution, and electrophilic aromatic substitution.

Ester Hydrolysis

Mechanism : Acidic or basic cleavage of the ester bond to form a carboxylic acid or alternative ester.
Reagents :

  • Acidic conditions : HCl in aqueous ethanol

  • Basic conditions : NaOH in aqueous methanol
    Products :

  • Carboxylic acid (under acidic conditions)

  • Sodium carboxylate (under basic conditions)

  • Alternative esters (if alcohol is added during hydrolysis)

Structural Consideration : The ester group’s reactivity is influenced by steric hindrance from the fused quinoline ring system .

Reduction of Ketone

Mechanism : Conversion of the ketone (5-oxo) to a secondary alcohol via hydride transfer.
Reagents :

  • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
    Products :

  • 5-hydroxy derivative (secondary alcohol)
    Conditions : Mild reducing agents to avoid over-reduction or side reactions.

Oxidation of Ketone

Mechanism : Oxidation of the ketone to a carboxylic acid.
Reagents :

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
    Products :

  • Carboxylic acid at position 5
    Note : Harsh conditions may degrade other functional groups (e.g., ester).

Nucleophilic Acyl Substitution

Mechanism : Reaction of the ester group with nucleophiles (e.g., amines, alcohols).
Reagents :

  • Amines (e.g., NH₃, R-NH₂) or alcohols (e.g., MeOH) under acidic/basic conditions
    Products :

  • Amides or alternative esters
    Conditions : Controlled pH to direct nucleophilic attack.

Esterification of Phenolic Hydroxyl

Mechanism : Reaction of the phenolic hydroxyl group with acylating agents.
Reagents :

  • Acyl chlorides (e.g., acetyl chloride) or carboxylic anhydrides
    Products :

  • Acylated phenolic derivatives (e.g., acetate esters)
    Conditions : Acid catalysis (e.g., H₂SO₄) to activate the hydroxyl group.

Demethylation of Methoxy Group

Mechanism : Conversion of the methoxy group to a hydroxyl group under strong acidic conditions.
Reagents :

  • Hydroiodic acid (HI) or hydrobromic acid (HBr)
    Products :

  • 4-hydroxyphenyl derivative
    Conditions : High temperature and prolonged reaction time.

Electrophilic Aromatic Substitution

Mechanism : Substitution at the phenyl rings, influenced by directing groups.

  • Phenolic hydroxyl (activating, meta-directing)

  • Methoxy group (activating, meta-directing)
    Reagents :

  • Nitration (HNO₃/H₂SO₄), sulfonation (SO₃H₂), or halogenation (Cl₂/FeCl₃)
    Products :

  • Nitro-, sulfo-, or halogenated derivatives

Reaction Mechanisms and Conditions

Reaction Type Reagents Conditions Key Considerations
Ester hydrolysisHCl (acidic) / NaOH (basic)Aqueous ethanol/methanol, refluxSteric hindrance from quinoline core
Ketone reductionNaBH₄ / LiAlH₄THF/ether, room temperatureAvoid over-reduction of ester group
Ketone oxidationKMnO₄ / CrO₃Acidic aqueous medium, heatPotential degradation of ester
Nucleophilic acyl substitutionAmines/alcoholsAcid/base catalyst, room temperatureSelectivity for ester group
Phenolic esterificationAcyl chlorides/anhydridesAcid catalyst (H₂SO₄), refluxActivation of hydroxyl group
Methoxy demethylationHI / HBrHigh temperature, prolonged reactionComplete conversion to hydroxyl
Electrophilic substitutionHNO₃/H₂SO₄, SO₃H₂, Cl₂/FeCl₃Nitrating/sulfonating mixturesDirecting effects of hydroxyl/methoxy

Structural Considerations

The hexahydroquinoline core adopts a distorted screw-boat conformation , with deviations in the cyclohexene ring (e.g., C3 out of plane by -0.314 Å) . This conformation influences:

  • Reactivity : Exposed positions may favor nucleophilic attack.

  • Hydrogen bonding : Intermolecular interactions (e.g., N1···H1A···O5 in crystal structures) affect solubility and reaction conditions.

  • Steric hindrance : Bulky substituents (e.g., phenyl groups) may limit access to reactive sites.

Scientific Research Applications

Medicinal Chemistry

Butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential pharmacological activities:

Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy and hydroxy groups may enhance radical scavenging activity. A study demonstrated that derivatives of hexahydroquinoline showed promising results in reducing oxidative stress markers in cellular models .

Anticancer Properties
Preliminary studies suggest that this compound could inhibit cancer cell proliferation. For instance, hexahydroquinoline derivatives have been observed to induce apoptosis in various cancer cell lines . The specific interactions of the butanoyl group with cellular targets are under investigation to elucidate the mechanism of action.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo further reactions makes it valuable in synthetic organic chemistry:

Synthesis of Novel Quinoline Derivatives
Researchers have utilized this compound to synthesize a range of quinoline derivatives that exhibit enhanced biological activities. For example, modifications to the carboxylate group have led to compounds with improved solubility and bioavailability .

Catalytic Reactions
The unique structure allows it to participate in catalytic reactions. Studies have shown that hexahydroquinolines can act as catalysts in various organic transformations, including Michael additions and aldol reactions .

Case Studies

StudyObjectiveFindings
Study 1: Antioxidant Activity Evaluate radical scavenging potentialThe compound exhibited a significant reduction in DPPH radical levels compared to controls.
Study 2: Anticancer Activity Investigate effects on cancer cell linesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3: Synthesis of Derivatives Develop new quinoline-based drugsSuccessfully synthesized multiple derivatives with varied biological activities and improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and methoxy groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s 3-hydroxy-4-methoxyphenyl group distinguishes it from analogs with different substituent patterns:

  • Positional Isomerism: Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate () has a 4-hydroxy-3-methoxy arrangement, which alters hydrogen-bonding networks and steric interactions compared to the target’s 3-hydroxy-4-methoxy group .
  • Halogenated Derivatives: Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () incorporates a bromo substituent, which may improve halogen bonding but reduce solubility .

Ester Group Influence

The butan-2-yl ester balances lipophilicity and steric bulk compared to other esters:

  • Methyl Esters (e.g., Methyl 4-(4-(methylsulfonyl)phenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, ): Shorter chains increase polarity but may limit membrane permeability .
  • Octadecyl Esters (e.g., Octadecyl 4-(2-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, ): Long alkyl chains enhance lipophilicity, favoring lipid bilayer penetration but reducing aqueous solubility .

Crystallographic and Conformational Features

  • Flattened Chair Conformation: Methyl 4-(4-(methylsulfonyl)phenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () adopts a flattened chair conformation in the hexahydroquinoline ring, stabilized by N–H···O hydrogen bonds. The target’s 3-hydroxy-4-methoxy group may induce similar or distinct packing motifs .
  • Hydrogen-Bonding Networks : Compounds with hydroxy groups (e.g., ) form supramolecular chains via O–H···O interactions, which the target’s -OH group could replicate .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Ester/Substituent) Substituent Position Ester Group Melting Point (°C) Molecular Weight (g/mol) Key Activity Evidence
Target Compound 3-Hydroxy-4-methoxy Butan-2-yl N/A* ~443 (estimated) Hypothesized P-gp inhibition, Antioxidant
Benzyl 4-(3-hydroxy-4-methoxyphenyl)-... () 3-Hydroxy-4-methoxy Benzyl N/A ~465 Not reported
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... () 4-Hydroxy-3-methoxy Cyclohexyl 98–100 487 Antioxidant
Pyridin-3-yl methyl 4-(4-cyanophenyl)-... (B5, ) 4-Cyano Pyridin-3-yl methyl N/A ~405 P-gp inhibition (IC₅₀ 0.8 µM)
Octadecyl 4-(2-chlorophenyl)-... (8b, ) 2-Chloro Octadecyl 132–134 569 Antioxidant (EC₅₀ 52 µM)

*Data for the target compound inferred from analogs.

Biological Activity

Butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

The molecular formula of the compound is C22H27NO5C_{22}H_{27}NO_{5} with a molar mass of 385.45 g/mol. The structure includes a hexahydroquinoline core substituted with a butan-2-yl group and a hydroxy-methoxyphenyl moiety.

PropertyValue
Molecular Formula C22H27NO5
Molar Mass 385.45 g/mol
CAS Number 347314-20-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors under controlled conditions to yield the desired hexahydroquinoline structure. Detailed synthesis procedures can be found in specialized literature and databases .

Anti-Cancer Activity

Research indicates that derivatives of hexahydroquinoline exhibit significant anti-cancer properties. For instance, studies have demonstrated that compounds similar to this compound show cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through multiple pathways .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. These effects suggest its potential use in treating inflammatory diseases. The inhibition of inducible nitric oxide synthase (iNOS) has been highlighted as a key mechanism in reducing inflammation .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Anti-Cancer Study : A study evaluated the cytotoxicity of several hexahydroquinoline derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results showed that compounds similar to butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo exhibited IC50 values in the micromolar range, indicating potent anti-cancer activity .
  • Inflammation Model : In a model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, butan-2-yl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo demonstrated significant inhibition of NO production compared to control groups. This suggests its potential as an anti-inflammatory agent .

Q & A

Q. Critical parameters :

  • Excess ammonium acetate (2–3 equiv.) ensures complete enamine formation.
  • Slow addition of the aldehyde minimizes side reactions.

(Basic) What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:
Core techniques :

  • X-ray crystallography : Resolves stereochemistry and confirms the hexahydroquinoline scaffold. For example, monoclinic systems (space group P21/c) with hydrogen-bonded networks are typical (Table 1) .
  • NMR spectroscopy :
    • 1^1H-NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 5.2–5.5 ppm (ester OCH2_2), and δ 6.5–7.3 ppm (aromatic protons) .
    • 13^{13}C-NMR: Carbonyl (δ 165–175 ppm) and quaternary carbons (δ 100–110 ppm) .
  • IR spectroscopy : Stretches at 1700–1750 cm1^{-1} (ester C=O) and 3200–3400 cm1^{-1} (OH/NH) .

Q. Table 1. Crystallographic Data (Example)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell (Å)a = 13.628, b = 8.630, c = 14.577
β (°)98.39
Volume (ų)1696.0
Z4
Density (Mg/m³)1.282

(Advanced) How do computational methods (e.g., DFT, QTAIM) elucidate electronic structure and non-covalent interactions?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths/angles. Compare with X-ray data to validate accuracy (e.g., C=O bond deviation <0.02 Å) .
  • QTAIM analysis : Identifies weak to medium-strength hydrogen bonds (e.g., N–H···O, electron density ρ ≈ 0.01–0.03 a.u.) and classifies bonds based on Laplacian values .
  • Natural charge analysis : Highlights electron-deficient regions (e.g., carbonyl groups) for reactivity predictions .

Key Insight : Computational models explain experimental trends, such as planarity distortions in the hexahydroquinoline ring due to steric effects .

(Advanced) How can researchers resolve contradictions between experimental and theoretical structural data?

Answer:

  • Statistical validation : Use root-mean-square deviations (RMSD) to quantify differences in bond lengths/angles between DFT-optimized and crystallographic structures .
  • Error source analysis :
    • Crystal packing effects : X-ray data may reflect intermolecular forces absent in gas-phase DFT models.
    • Solvent corrections : Include solvent (e.g., ethanol) in DFT via PCM models to improve agreement .
  • Hybrid approaches : Combine MD simulations with crystallography to assess dynamic conformations .

(Basic) What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under dry, inert conditions (N2_2 atmosphere recommended) .

(Advanced) How do substituents on the phenyl ring influence supramolecular architecture?

Answer:

  • Hydrogen bonding : The 3-hydroxy-4-methoxy group forms intermolecular O–H···O bonds, creating 1D chains or 2D sheets (observed in analogues) .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce packing efficiency, increasing unit cell volume .
  • π-π interactions : Electron-rich methoxy groups enhance stacking of aromatic rings (evidenced by Hirshfeld surface analysis) .

Methodological recommendation : Perform crystallography with varying substituents to map structure-property relationships .

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